molecular formula C7H5BF3KO B1592701 Potassium 4-formylphenyltrifluoroborate CAS No. 374564-36-0

Potassium 4-formylphenyltrifluoroborate

Cat. No. B1592701
M. Wt: 212.02 g/mol
InChI Key: PEWVRVCGAOIWBB-UHFFFAOYSA-N
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Description

Potassium 4-formylphenyltrifluoroborate, also known as 4-FPT or KFPT, is a compound that has been studied for its biochemical and physiological effects. It is a colorless, odorless, water-soluble compound with a melting point of around 37°C. 4-FPT is a derivative of phenyltrifluoroborate, which is a compound that has been used in a variety of laboratory experiments. 4-FPT is a versatile compound that can be used to study a variety of biochemical and physiological processes.

Scientific Research Applications

Cross-Coupling Reactions

Potassium aryltrifluoroborates, including Potassium 4-formylphenyltrifluoroborate, are utilized in cross-coupling reactions with organic chlorides. In one study, they were combined with aryl and heteroaryl chlorides using a palladacycle as a precatalyst in water, producing biphenyls under phosphine-free conditions (Alacid & Nájera, 2008).

CO2 Separation

Potassium tetrafluoroborate, a related compound, has been shown to facilitate CO2 transport. A study demonstrated that incorporating it into a polymer electrolyte membrane significantly improved CO2 separation performance (Lee & Kang, 2021).

Asymmetric Additions

In rhodium-catalyzed asymmetric 1,4-additions to enones, potassium organotrifluoroborates are used, providing high yields and enantioselectivities. This demonstrates their stability and effectiveness in organic synthesis (Pucheault, Darses, & Genêt, 2002).

Annulation Reactions

Potassium vinyltrifluoroborate, closely related to the compound , has been effective in Rh(III)-catalyzed annulations with benzamide derivatives, creating new boron-containing building blocks (Presset, Oehlrich, Rombouts, & Molander, 2013).

Catalysts in Metallurgical Operations

Potassium fluoride compounds, including those with fluorine, are used in various metallurgical operations and the manufacture of silver solder fluxes (Papcun, 2000).

properties

IUPAC Name

potassium;trifluoro-(4-formylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF3O.K/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-5H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWVRVCGAOIWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C=O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635697
Record name Potassium trifluoro(4-formylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 4-formylphenyltrifluoroborate

CAS RN

374564-36-0
Record name Potassium trifluoro(4-formylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 4-formylphenyltrifluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
CH Tsai, CH Lin, CT Hsieh, CC Cai, TJ Lin… - Research on Chemical …, 2014 - Springer
… Compounds B3, B6, and B10 were successfully obtained by formation of imines from the free amine building blocks, by use of potassium 4-formylphenyltrifluoroborate (4), followed by …
Number of citations: 2 link.springer.com
GA Molander, DJ Cooper - The Journal of organic chemistry, 2007 - ACS Publications
… Unfortunately, application of this method to the styrenyl substrate gave a 50:50 mixture of potassium 4-formylphenyltrifluoroborate and 4-carboxyphenyltrifluoroborate as pro-ducts. The …
Number of citations: 82 pubs.acs.org
GA Molander, R Figueroa - The Journal of organic chemistry, 2006 - ACS Publications
… Potassium 4-formylphenyltrifluoroborate (1a) was again used to evaluate different stabilized ylides under the indicated reaction conditions. The synthesis of α,β-unsaturated potassium …
Number of citations: 108 pubs.acs.org
CH Tsai, CH Lin, CT Hsieh, CC Cai, TJ Lin, PY Liu… - Molbank, 2014 - mdpi.com
… Then, compound 3 was condensed with potassium 4-formylphenyltrifluoroborate to give the corresponding imine intermediate. Finally, the resulting intermediate was directly reduced by …
Number of citations: 8 www.mdpi.com
DS Kim, K Bolla, S Lee, J Ham - Tetrahedron, 2011 - Elsevier
Alcohol-containing potassium organotrifluoroborates as starting reagents were prepared from their corresponding dibromobenzenes through a sequential one-pot reaction. The …
Number of citations: 16 www.sciencedirect.com
JH Chu, CC Wu, DH Chang, YM Lee, MJ Wu - Organometallics, 2013 - ACS Publications
… The reason for the use of potassium 4-formylphenyltrifluoroborate (2d) instead of potassium phenyltrifluoroborate (2a) was mainly due to purification of 3d and 3a. Herein compound 3d …
Number of citations: 71 pubs.acs.org
VI Coltuclu - 2013 - trace.tennessee.edu
… To a solution of potassium 4-formylphenyltrifluoroborate (212 mg, 1.00 mmol) in 10 mL of water was added 0.2 g of Al2O3 contained in a 25 mL round-bottomed flask. The resulting …
Number of citations: 3 trace.tennessee.edu
M Li, X Li, H Chang, W Gao, W Wei - Organic & Biomolecular …, 2016 - pubs.rsc.org
… Potassium 4-formylphenyltrifluoroborate might give 65% yield (Table 2, 3h). Unfortunately, only 47% yield was obtained with a NO 2 group (Table 2, 3i). The product 3j could be offered …
Number of citations: 27 pubs.rsc.org
DE Petrillo - 2008 - search.proquest.com
… Potassium 4-(l-hydroxypentyl)phenyltrifluoroborate was prepared via addition of n-BuLi into potassium 4-formylphenyltrifluoroborate. The resulting alkoxide was quenched with KHF2 (…
Number of citations: 2 search.proquest.com
GW Kabalka, V Coltuclu - Tetrahedron Letters, 2009 - Elsevier
… Representative procedure: to a solution of potassium 4-formylphenyltrifluoroborate (212 mg, 1.00 mmol) in 10 mL of water was added 0.2 g of Al 2 O 3 contained in a 25 mL round-…
Number of citations: 25 www.sciencedirect.com

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